3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
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Overview
Description
The compound (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiazolidinone derivative in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
- Uniqueness : The presence of the methoxy group in (5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one may enhance its biological activity and selectivity compared to other derivatives.
Similar Compounds:
Properties
Molecular Formula |
C15H15N5O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2E,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H15N5O2S/c1-3-20-14(21)13(8-11-4-6-12(22-2)7-5-11)23-15(20)18-19-9-16-17-10-19/h4-10H,3H2,1-2H3/b13-8-,18-15+ |
InChI Key |
RHWZNMHOADTXOR-XUGXDJALSA-N |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OC)/S/C1=N/N3C=NN=C3 |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NN3C=NN=C3 |
Origin of Product |
United States |
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